4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Overview
Description
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable benzene derivative, followed by chloromethylation and methoxylation under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted benzene derivatives .
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The chloromethyl group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-methoxy-2-fluorobenzene
- 4-(Chloromethyl)-1-methoxy-2-(difluoromethyl)benzene
- 4-(Chloromethyl)-1-methoxy-2-(trifluoroethyl)benzene
Uniqueness
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOQWHAYACDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700094 | |
Record name | 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005207-24-8 | |
Record name | 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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